Piperidine-2-Carboximidamide
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Overview
Description
Piperidine-2-Carboximidamide is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-2-Carboximidamide can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with cyanamide under acidic conditions. The reaction typically proceeds as follows:
Reaction of Piperidine with Cyanamide: Piperidine is reacted with cyanamide in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Piperidine-2-Carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine-2-Carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Piperidine-2-Carboximidamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes such as EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival pathways . By inhibiting these enzymes, this compound can exert antiproliferative effects, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
Piperidine-4-Carboxamide: Another piperidine derivative with potential therapeutic applications.
Uniqueness
Piperidine-2-Carboximidamide is unique due to its specific functional group (carboximidamide) that imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying various biochemical pathways.
Properties
IUPAC Name |
piperidine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3/c7-6(8)5-3-1-2-4-9-5/h5,9H,1-4H2,(H3,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFZBKQYVPXHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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